![molecular formula C11H20N2O2 B3368751 tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 2178069-33-3](/img/structure/B3368751.png)
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Overview
Description
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a chemical compound characterized by its intricate bicyclic structure. This compound finds importance in various chemical synthesis pathways due to its unique reactivity and stability under different reaction conditions. Its applications span across various fields of scientific research including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be synthesized via a multistep organic synthesis pathway. The initial step often involves the formation of the bicyclic framework, which is typically achieved through cyclization reactions involving suitable precursors. The tert-butyl ester functional group is then introduced via esterification reactions using tert-butyl alcohol and suitable acid derivatives under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized catalytic processes to enhance yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and scalable production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is known to undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reductive conditions, such as those provided by sodium borohydride, may reduce specific functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity and optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific pathways taken. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions may result in new compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is employed as a building block in the synthesis of complex organic molecules, particularly those with pharmacological potential.
Biology
In biological research, this compound serves as a scaffold for the development of enzyme inhibitors and receptor antagonists, contributing to the study of biochemical pathways and drug discovery.
Medicine
In the medical field, derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound is utilized in the manufacture of advanced materials, including polymers and specialty chemicals, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for tight binding to these targets, influencing their activity and leading to the desired biochemical outcomes. Pathways involved often include enzyme inhibition, signal transduction modulation, and receptor antagonism.
Comparison with Similar Compounds
Compared to similar compounds, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate stands out due to its enhanced stability and specific reactivity profile. Similar compounds include:
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-3-carboxylate
tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-2-carboxylate
These compounds share similar bicyclic structures but differ in functional group positioning, which impacts their chemical behavior and applications.
This compound proves itself a unique and versatile entity in the world of chemistry. It serves as a linchpin in various synthetic, biological, and industrial applications thanks to its distinctive structure and reactivity.
Properties
IUPAC Name |
tert-butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBVKRCVDIYCZ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@@H]1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



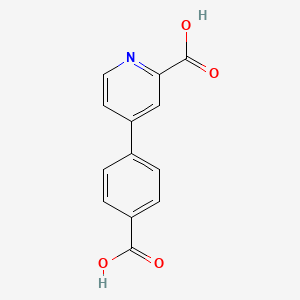

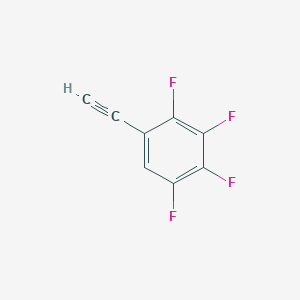
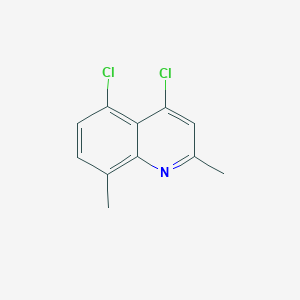
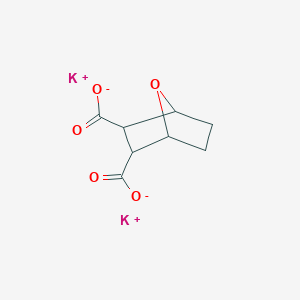
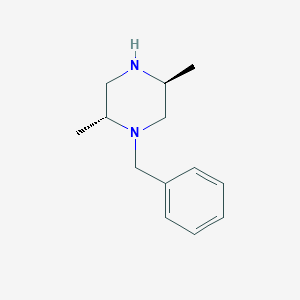
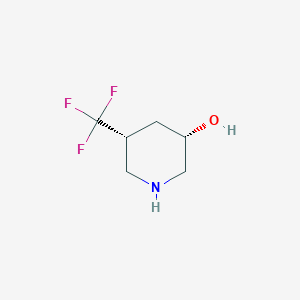
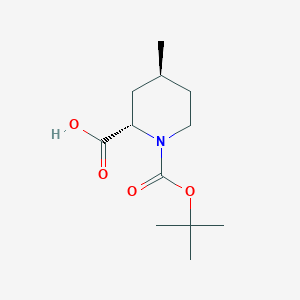
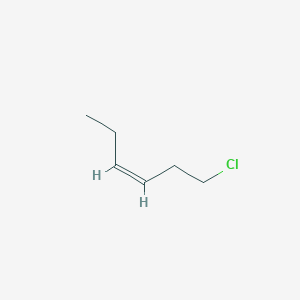
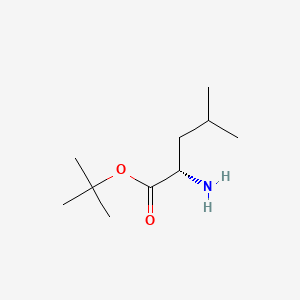
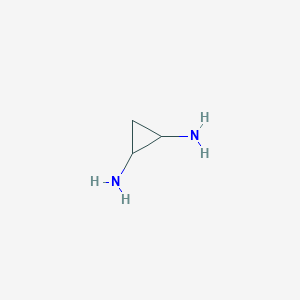
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)

